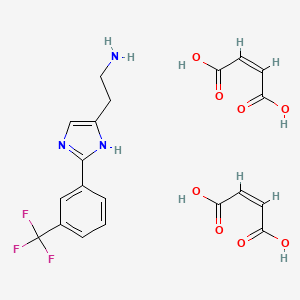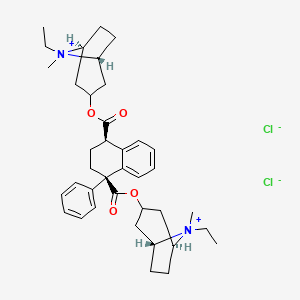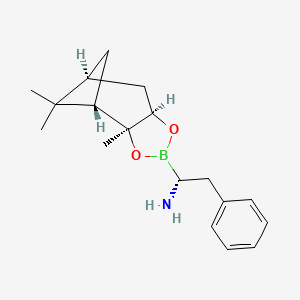
Benzoyl chloride, 4-(4-morpholinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzoyl chloride, 4-(4-morpholinyl)-” is a chemical compound with the molecular formula C11H13Cl2NO2. It is a derivative of benzoyl chloride, which is an organochlorine compound with the formula C7H5ClO . Benzoyl chloride is a colorless, fuming liquid with an irritating odor, and consists of a benzene ring (C6H6) with an acyl chloride (−C(=O)Cl) substituent .
Synthesis Analysis
The synthesis of benzoyl chloride derivatives often involves reactions with other compounds. For example, benzoyl chloride can be produced from benzotrichloride using either water or benzoic acid . In another study, a family of morpholinyl-bearing arylsquaramides was synthesized as small-molecule lysosomal pH modulators . These compounds were able to efficiently facilitate the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes .Chemical Reactions Analysis
Benzoyl chloride, the parent compound of “Benzoyl chloride, 4-(4-morpholinyl)-”, reacts with water to produce hydrochloric acid and benzoic acid . It is a typical acyl chloride and reacts with alcohols to give the corresponding esters .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
“Benzoyl chloride, 4-(4-morpholinyl)-” is used in the synthesis of novel compounds. For instance, it is used in the design and synthesis of compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
Antimicrobial Applications
The synthesized compounds from “Benzoyl chloride, 4-(4-morpholinyl)-” have shown promising antimicrobial activity against bacterial and fungal strains . They have potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Antioxidant Applications
The compounds synthesized from “Benzoyl chloride, 4-(4-morpholinyl)-” have also been tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays . This suggests potential applications in combating oxidative stress-related diseases.
Synthesis of Polymeric Compounds
“Benzoyl chloride, 4-(4-morpholinyl)-” is used in the synthesis of polymeric compounds. For example, it is used in the synthesis of aromatic polyamide by low-temperature poly-condensation reaction .
Fluorescence Applications
The polymeric compounds synthesized from “Benzoyl chloride, 4-(4-morpholinyl)-” emit strong blue fluorescence . This suggests potential applications in the development of fluorescent materials.
Thermal Stability Applications
The polymeric compounds synthesized from “Benzoyl chloride, 4-(4-morpholinyl)-” have good thermal stability . This makes them suitable for applications that require materials with high thermal resistance.
Wirkmechanismus
Target of Action
The primary target of Benzoyl chloride, 4-(4-morpholinyl)- is the lysosomal pH . Lysosomes are membrane-bound subcellular organelles that maintain cellular homeostasis by generating a highly acidic environment . Modulating lysosomal pH may serve as a practical strategy for regulating cellular processes as well as for developing therapeutic agents for lysosome-involved diseases .
Mode of Action
Benzoyl chloride, 4-(4-morpholinyl)-, as a member of the morpholinyl-bearing arylsquaramides family, is capable of efficiently facilitating the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes . This compound is capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating the lysosomal Cathepsin B enzyme . Anion transport is considered as the probable mechanism of action for the high efficiency of these compounds to modulate lysosomal pH .
Biochemical Pathways
The compound’s action on lysosomal pH affects the activity of lysosomal enzymes, which are responsible for breaking down carbohydrates, nucleic acids, lipids, and proteins . These enzymes usually exert the maximal activity in an acidic environment (pH 4.5–5.0) . Leakage of protons due to a defective proton pump or lysosomal permeabilization would lead to lysosomal alkalization and consequently a decrease or deactivation in the activity of lysosomal hydrolytic enzymes .
Result of Action
The result of the compound’s action is the disruption of the homeostasis of lysosomal pH . This disruption leads to the inactivation of the lysosomal Cathepsin B enzyme , which could have significant effects on cellular processes, given the role of lysosomes in maintaining cellular homeostasis.
Safety and Hazards
While specific safety and hazard information for “Benzoyl chloride, 4-(4-morpholinyl)-” is not available, benzoyl chloride, a related compound, is known to be harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is toxic if inhaled .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-morpholin-4-ylbenzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-11(14)9-1-3-10(4-2-9)13-5-7-15-8-6-13/h1-4H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRFXSATEZBGOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyl chloride, 4-(4-morpholinyl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Hcl-val-psi[CS-N]-pyrrolidide](/img/structure/B1143070.png)

![Dilithium ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B1143080.png)

